Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . It features an imidazo[1,2-a]pyridine core substituted with a tert-butyl group at the 2-position and a methyl ester at the 6-position. This compound is cataloged under MDL number MFCD28103336 and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)10-8-15-7-9(12(16)17-4)5-6-11(15)14-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQFTWQKYSLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridine derivatives, including methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate, typically follows a ring-closure approach starting from 2-aminopyridine derivatives and appropriate electrophilic reagents such as α-haloketones or aldehydes. The key steps involve:
- Formation of an imine or related intermediate from 2-aminopyridine and an aldehyde or ketone.
- Cyclization to form the imidazo[1,2-a]pyridine core.
- Introduction or retention of substituents such as tert-butyl groups and ester moieties.
Preparation via Condensation of 6-Aminonicotinate Derivatives
A prominent method involves starting from methyl 6-aminonicotinate, which provides the pyridine ring with a methyl ester at the 6-position. This compound is reacted with an appropriate alkylating agent or α-haloketone bearing the tert-butyl substituent.
- Methyl 6-aminonicotinate is dissolved in ethanol.
- Sodium carbonate is added as a base.
- The mixture is heated to approximately 70°C.
- The electrophile (e.g., 2-bromo-tert-butylacetophenone or related tert-butyl-containing α-haloketone) is added.
- The reaction proceeds for 6 to 8 hours under reflux.
- After completion, the solvent is removed under reduced pressure.
- The residue is extracted with ethyl acetate and washed with brine.
- The organic phase is dried and purified by column chromatography to yield the this compound as a solid.
This method leverages the nucleophilicity of the amino group and the electrophilicity of the haloketone to form the imidazo ring via cyclization.
Transition-Metal Catalyzed Synthesis
Recent advances have demonstrated the use of transition-metal catalysis, particularly copper(I) or palladium(II) catalysts, to facilitate the synthesis of imidazo[1,2-a]pyridine derivatives under mild conditions with improved yields.
- Copper(I) iodide with bipyridine ligand catalyzes the coupling of 2-aminopyridines with alkynes or haloalkynes.
- The reaction proceeds at room temperature or mildly elevated temperatures.
- The use of copper metal-organic frameworks (MOFs) has been reported to catalyze three-component reactions involving 2-aminopyridines, aldehydes, and alkynes to form imidazo[1,2-a]pyridines efficiently.
- Palladium acetate catalysis enables the synthesis of vinyl-substituted imidazo[1,2-a]pyridines via carbene intermediates.
These catalytic methods offer regioselectivity and functional group tolerance, allowing for the introduction of bulky groups such as tert-butyl at the 2-position.
Use of Protecting Groups and Esterification
The ester group at the 6-position is generally introduced or maintained via esterification of the corresponding carboxylic acid or by starting from methyl 6-aminonicotinate. Protection of amino groups using tert-butoxycarbonyl (Boc) groups is common during multi-step syntheses to prevent side reactions and facilitate purification.
- Boc protection is achieved by reacting the amino intermediate with di-tert-butyl dicarbonate in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- Deprotection is carried out using trifluoroacetic acid (TFA) under mild conditions.
- Ester groups are stable under these conditions, ensuring retention of the methyl carboxylate moiety.
Representative Data Table of Reaction Conditions and Yields
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methyl 6-aminonicotinate + tert-butyl α-haloketone | Sodium carbonate, ethanol, reflux | 70 | 6-8 | ~40-50 | Initial condensation and cyclization |
| 2 | Amino intermediate | Di-tert-butyl dicarbonate, DMAP, tert-butanol | 25 | Overnight | 80-90 | Boc protection of amino group |
| 3 | Boc-protected intermediate | TFA, methylene chloride | 5-25 | 4 | 75-85 | Boc deprotection |
| 4 | Cyclized product | CuI/bipyridine catalyst, alkyne, ethanol/water | 25-80 | 4-24 | 70-92 | Transition-metal catalyzed annulation |
Key Research Findings
- The use of mild bases such as sodium carbonate in ethanol provides a simple and cost-effective approach for the condensation step.
- Transition-metal catalysis, especially copper(I) with bipyridine ligands, significantly improves reaction efficiency and selectivity at lower temperatures.
- Protecting group strategies using Boc groups enable multi-step synthesis without compromising the ester functionality.
- The reaction conditions such as temperature, solvent composition (ethanol/water mixtures), and reaction time critically influence the yield and purity of the final product.
- Column chromatography remains the standard purification technique to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate is being investigated for its potential therapeutic effects, including:
- Anticancer Activity : Compounds with similar imidazo[1,2-a]pyridine cores have shown promise in targeting cancer cells. For instance, the compound may inhibit key proteins involved in cell division, such as the filamentous temperature-sensitive mutant z (ftsz), which is crucial for bacterial cell division. Research indicates that compounds in this family can exhibit anti-proliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : The compound's mechanism of action may also extend to antimicrobial activities. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, indicating that this compound could be effective against resistant bacterial infections .
Biological Research
Tool Compound for Biological Studies
In biological research, this compound serves as a tool compound to investigate various biological processes. Its interactions with specific proteins and pathways can provide insights into cellular mechanisms and disease states. For example:
- Cellular Pathways : The compound can be utilized to study pathways associated with inflammation and cancer progression. By understanding how it affects these pathways, researchers can identify potential therapeutic targets and develop new treatments.
Chemical Synthesis
Synthesis and Derivatives
The synthesis of this compound involves reactions between methyl 6-aminonicotinate and 1-bromo-3,3-dimethylbutan-2-one in the presence of sodium hydrogenocarbonate. This synthetic route can be modified for large-scale production while maintaining high yield and purity.
Key Reactions
The compound participates in several chemical reactions that can lead to the formation of various derivatives:
- Oxidation : This can yield oxidized derivatives that may possess different biological activities.
- Reduction : Functional group modifications through reduction reactions can enhance or alter the compound's properties.
- Substitution Reactions : The imidazo[1,2-a]pyridine ring can undergo substitution to introduce new functional groups, potentially leading to compounds with improved efficacy or selectivity in biological applications.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Antitumor Activity Study : A study evaluated the antitumor effects of novel derivatives derived from imidazo[1,2-a]pyridine structures on triple-negative breast cancer cell lines. Results indicated significant growth inhibition with minimal toxicity to non-tumorigenic cells, showcasing the therapeutic potential of these compounds .
- Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial activity of related imidazo compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated promising antibacterial activity, supporting further exploration into their use as antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- The tert-butyl group contributes to a moderate molecular weight (232.28 g/mol), while bulkier substituents like 4-(methylsulfonyl)phenyl increase the weight significantly (330.36 g/mol) .
- Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit higher molecular weights (~304.70 g/mol) due to halogen atoms .
Synthetic Yields: Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate is synthesized in 55% yield using I₂/TBHP-promoted reactions, indicating moderate efficiency .
Functional Group Diversity: The formyl derivative (C₁₀H₈N₂O₃) offers a reactive site for further functionalization, unlike the inert tert-butyl group .
Biological Activity
Overview
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1003577-82-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure features a tert-butyl group at the 2-position and a carboxylate moiety at the 6-position, which influences its biological interactions and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Similar compounds have been shown to target key proteins involved in cell division, such as filamentous temperature-sensitive mutant z (FtsZ), which is crucial for bacterial cell division. This interaction can lead to inhibition of bacterial growth and proliferation. Additionally, the compound may modulate various signaling pathways, contributing to its anticancer and anti-inflammatory effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cells by targeting cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism appears to involve disruption of bacterial cell division processes, similar to other imidazo[1,2-a]pyridine derivatives .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Preliminary data suggest that it can reduce the production of pro-inflammatory cytokines, such as TNF-α, in immune cells. This property makes it a candidate for further development in treating inflammatory diseases .
Study on Anticancer Activity
A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates and found an increase in early apoptotic cells following treatment with the compound.
| Concentration (µM) | % Cell Viability | % Apoptosis |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 25 | 50 | 45 |
| 50 | 30 | 75 |
Study on Antimicrobial Activity
In another study focusing on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Q. What are the common synthetic routes for Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate?
The compound is typically synthesized via iodine (I₂)/tert-butyl hydroperoxide (TBHP)-promoted domino reactions. For example, analogous imidazo[1,2-a]pyridine derivatives are prepared by reacting 2-aminopyridines with α-bromo ketones or aldehydes under oxidative conditions. Optimization of reaction parameters, such as solvent choice (e.g., DMSO or DMF), stoichiometry of I₂/TBHP, and temperature (70–90°C), can improve yields. A related compound, Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate, was synthesized in 55% yield using this method .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.8 ppm) and the methyl ester group (δ 3.8–3.9 ppm) confirm the structure. For example, the methyl ester resonance in Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate appears at δ 3.88 ppm .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 253.0976) validates the molecular formula .
- Melting point : Reported values (e.g., 174–175°C) help assess purity .
Q. What are the critical physicochemical properties of this compound?
While direct data for the tert-butyl derivative is limited, analogous compounds (e.g., Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate) have molecular weights of ~252 g/mol, melting points >170°C, and solubility in polar aprotic solvents (DMSO, DMF) . LogP values can be estimated computationally to predict lipophilicity for biological studies.
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., bromo, chloro) at specific positions (e.g., C-8 or C-3) can modulate activity. For instance, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives exhibit antiviral and kinase-inhibitory properties .
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid may improve binding to targets like cyclin-dependent kinases (CDKs) .
Q. How can researchers resolve contradictions in reported synthetic yields?
Contradictions often arise from:
- Reaction scalability : Small-scale reactions (e.g., 0.1 mmol) may yield 55% , but scaling up can introduce inefficiencies.
- Purification challenges : Column chromatography may lead to losses; recrystallization (e.g., using ethanol/water) can improve recovery .
- Side reactions : Byproducts from over-oxidation or dimerization require monitoring via TLC or LC-MS .
Q. What analytical techniques are recommended for purity assessment in pharmacological studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities <0.5% .
- ¹H NMR integration : Compare peak areas of the target compound to residual solvent signals (e.g., DMSO at δ 2.5 ppm) .
- Elemental analysis : Validate carbon/nitrogen content to confirm batch consistency .
Q. What are the key considerations for handling and storage?
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .
- Safety : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. How can computational methods aid in studying structure-activity relationships (SAR)?
- Docking studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., CDKs or G-protein-coupled receptors) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological data to design optimized analogs .
Methodological Guidance
Designing experiments to assess metabolic stability
Analyzing contradictory biological data across studies
- Assay variability : Compare IC₅₀ values from fluorescence-based vs. radiometric kinase assays, which may differ due to probe interference .
- Cell line specificity : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for target expression differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
